![molecular formula C14H8BrNO3 B12002594 (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12002594.png)
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid is an organic compound characterized by the presence of a furan ring substituted with a bromophenyl group and a cyanoacrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid typically involves the following steps:
-
Synthesis of 5-(4-bromophenyl)furan-2-carbaldehyde
Starting Materials: 4-bromobenzaldehyde and furan.
Reaction Conditions: The reaction is carried out under acidic conditions using a catalyst such as p-toluenesulfonic acid.
Procedure: The furan is reacted with 4-bromobenzaldehyde in the presence of the acid catalyst to form 5-(4-bromophenyl)furan-2-carbaldehyde.
-
Formation of this compound
Starting Materials: 5-(4-bromophenyl)furan-2-carbaldehyde and malononitrile.
Reaction Conditions: The reaction is typically conducted in the presence of a base such as piperidine.
Procedure: The aldehyde is condensed with malononitrile in the presence of the base to yield the desired cyanoacrylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction can convert the cyano group to an amine or the double bond to a single bond.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Products: Substitution reactions can introduce new functional groups at the bromophenyl or furan ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines or reduced alkenes.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its electron-rich furan ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: Potential use in the design of new pharmaceuticals due to its unique structural features.
Medicine
Therapeutic Agents: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry
Materials Science: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions, influencing biological pathways and molecular recognition processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid: Similar structure with a chlorine substituent instead of bromine.
(2E)-3-[5-(4-methylphenyl)furan-2-yl]-2-cyanoprop-2-enoic acid: Contains a methyl group instead of bromine.
Uniqueness
Bromine Substitution: The presence of bromine in (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid imparts unique electronic and steric properties, influencing its reactivity and interactions compared to its chloro or methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C14H8BrNO3 |
|---|---|
Molekulargewicht |
318.12 g/mol |
IUPAC-Name |
(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C14H8BrNO3/c15-11-3-1-9(2-4-11)13-6-5-12(19-13)7-10(8-16)14(17)18/h1-7H,(H,17,18)/b10-7+ |
InChI-Schlüssel |
XADVNLBBCXPGHT-JXMROGBWSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)O)Br |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


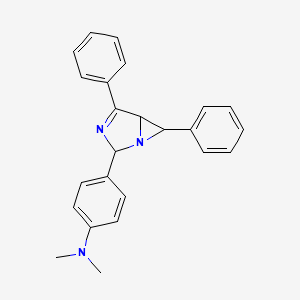


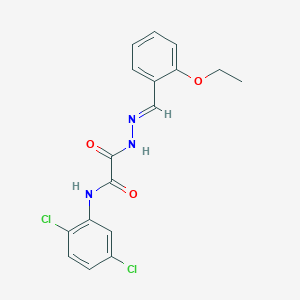

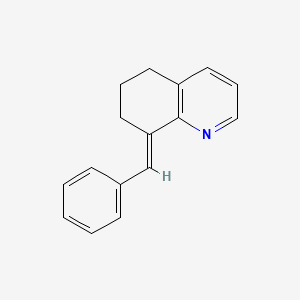
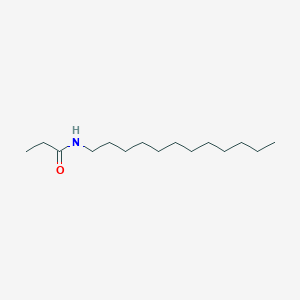
![7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002541.png)
![2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclop entane]](/img/structure/B12002553.png)
![5-(2-chlorophenyl)-7-ethyl-N,N-dimethyl-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepine-1-carboxamide](/img/structure/B12002555.png)
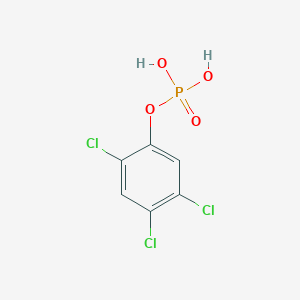

![5-(4-methylphenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002562.png)

